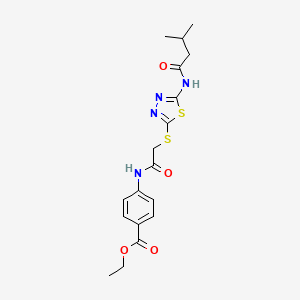

Ethyl 4-(2-((5-(3-methylbutanamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate

Description

Ethyl 4-(2-((5-(3-methylbutanamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 3-methylbutanamido group at position 5 and a thioether-linked acetamido-benzoate moiety at position 2.

Properties

IUPAC Name |

ethyl 4-[[2-[[5-(3-methylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O4S2/c1-4-26-16(25)12-5-7-13(8-6-12)19-15(24)10-27-18-22-21-17(28-18)20-14(23)9-11(2)3/h5-8,11H,4,9-10H2,1-3H3,(H,19,24)(H,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRFBPYZVLAOHCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)CC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-(2-((5-(3-methylbutanamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate can be synthesized through multi-step organic synthesis techniques. The process typically begins with the synthesis of the 1,3,4-thiadiazole core. This is followed by successive amide and ester formation.

Step-by-Step Synthesis:

Formation of the 1,3,4-thiadiazole core: : Starting with a precursor such as thiosemicarbazide, cyclization reactions can be induced under acidic or basic conditions to form the thiadiazole ring.

Introduction of the amide functionality: : The 3-methylbutanamide group can be introduced through acylation reactions using appropriate reagents.

Formation of the ester linkage: : Finally, esterification with benzoic acid derivatives and ethyl alcohol leads to the formation of the desired compound.

Industrial Production Methods

In industrial settings, the synthesis of this compound is scaled up using continuous flow reactors and controlled temperature and pressure conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions it Undergoes

This compound is known to undergo various types of reactions such as:

Oxidation: : Primarily affecting the thiadiazole ring or side-chain functional groups.

Reduction: : Involving the reduction of amide groups.

Substitution: : Such as nucleophilic substitution at the ester group or thiadiazole ring.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: : Reducing agents such as lithium aluminium hydride (LiAlH4) are often employed.

Substitution: : Conditions may include the use of nucleophiles like amines or thiols under mild to moderate temperatures.

Major Products Formed

Oxidation: : May lead to carboxylic acids or sulfoxides.

Reduction: : Can result in primary amines.

Substitution: : Leads to a variety of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Applications

Research indicates that thiadiazole derivatives exhibit promising anticancer properties. Ethyl 4-(2-((5-(3-methylbutanamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate has been investigated for its ability to induce apoptosis in cancer cells through several mechanisms:

- Mitochondrial Pathways : The compound activates apoptotic pathways leading to cell death in various cancer cell lines.

- Cell Proliferation Inhibition : Studies have shown significant suppressive activity against human cancer cell lines, including lung (A549), skin (SK-MEL-2), ovarian (SK-OV-3), and colon cancer (HCT15) cells .

- Structure–Activity Relationship : Research has identified that modifications on the thiadiazole ring can enhance cytotoxicity, suggesting that further structural optimization could yield more potent derivatives.

Antimicrobial Properties

In addition to anticancer activity, this compound has demonstrated antimicrobial potential:

- Broad-spectrum Activity : Preliminary studies indicate effectiveness against both Gram-positive and Gram-negative bacteria.

- Mechanisms of Action :

Case Studies and Research Findings

- Study on Anticancer Efficacy :

- Antimicrobial Efficacy Assessment :

Mechanism of Action

Mechanism

The mechanism of action of Ethyl 4-(2-((5-(3-methylbutanamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate involves interaction with cellular components leading to inhibition or modification of target pathways.

Molecular Targets and Pathways

Antimicrobial Action: : Binds to bacterial enzymes, disrupting cellular processes.

Anti-inflammatory Action: : Inhibits specific signaling pathways involved in inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The table below highlights key structural differences and similarities between the target compound and analogs:

Key Observations:

- Thiadiazole vs.

- Substituent Diversity : The 3-methylbutanamido group in the target compound introduces branched aliphatic hydrophobicity, contrasting with the 4-methoxybenzamido group in Compound 44, which adds aromaticity and methoxy polarity. These differences influence solubility and receptor binding .

- Ester Group Position: Ethyl benzoate (target) vs. ethyl acetate (Compound 44) affects steric bulk and metabolic stability.

Biological Activity

Ethyl 4-(2-((5-(3-methylbutanamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a compound of significant interest in pharmacology due to its potential biological activities, particularly against cancer and parasitic diseases. This article delves into its synthesis, biological activity, and relevant research findings.

Compound Overview

Chemical Structure : this compound features a thiadiazole moiety which is known for its diverse biological properties. The compound has been synthesized through various methods and characterized using techniques such as NMR and mass spectrometry.

CAS Number : 149155-45-3

Synthesis

The synthesis of this compound involves a multi-step reaction process where key intermediates are formed through the reaction of thiadiazole derivatives with acetamides. The general procedure includes:

- Formation of Thiadiazole Derivative : Reacting appropriate amines with carbon disulfide.

- Acetylation : Introducing acetamido groups to the thiadiazole core.

- Esterification : Attaching the ethyl benzoate moiety to complete the synthesis.

Anticancer Activity

This compound exhibits promising anticancer properties:

- Cell Line Studies : It has shown potent inhibitory effects against SKOV-3 ovarian cancer cells with an IC50 value of 19.5 μM , indicating significant cytotoxicity. The mechanism of action involves the induction of apoptosis in cancer cells, which is critical for therapeutic efficacy.

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| SKOV-3 | 19.5 | Apoptosis Induction |

Antiparasitic Activity

The compound also demonstrates activity against protozoan parasites:

- In Vitro Assays : It was tested against Trypanosoma cruzi and Leishmania donovani, showing effective inhibition at concentrations around 50 μM . The percentage of inhibition varied among different derivatives but indicated a potential for development as an antiparasitic agent .

| Parasite | Inhibition % | Reference Compound |

|---|---|---|

| T. cruzi | ~50 | Metronidazole |

| L. donovani | 71.42 | Amphotericin B |

Case Studies and Research Findings

- Cytotoxicity Studies : Various studies have confirmed the low cytotoxicity of this compound on normal mammalian cells (e.g., Vero cells), indicating a favorable therapeutic index which is crucial for drug development .

- Mechanistic Insights : Research indicates that compounds containing the thiadiazole ring can effectively penetrate cellular membranes due to their mesoionic nature, thereby interacting with biological targets such as proteins and DNA .

- Comparative Efficacy : The efficacy of this compound was compared with established drugs like Metronidazole and Benznidazole in treating parasitic infections, showing superior potency in some cases .

Q & A

What synthetic strategies are recommended for preparing Ethyl 4-(2-((5-(3-methylbutanamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate, and how can intermediate purity be validated?

Answer:

The synthesis involves multi-step reactions, typically starting with the formation of the 1,3,4-thiadiazole core. A critical step is the introduction of the 3-methylbutanamido group via nucleophilic substitution or acylation of 5-amino-1,3,4-thiadiazole derivatives . Key intermediates (e.g., 5-mercapto-1,3,4-thiadiazole) must be rigorously purified using recrystallization or column chromatography. Purity validation requires thin-layer chromatography (TLC) with solvent systems like ethyl acetate/hexane (1:3) and characterization via melting point analysis, FT-IR (to confirm amide C=O at ~1650 cm⁻¹), and ¹H-NMR (to verify aromatic protons and methyl groups) .

How can researchers resolve contradictions in reported cytotoxic activities of structurally similar 1,3,4-thiadiazole derivatives?

Answer:

Discrepancies in cytotoxicity data (e.g., inactive vs. active analogs) often arise from subtle structural differences. For example, substituents on the thiadiazole ring (e.g., electron-withdrawing groups like nitro or chloro) significantly impact bioactivity. A systematic approach includes:

- Structural benchmarking : Compare IC₅₀ values of analogs with standardized substituents (e.g., 4-methoxybenzamido vs. 3-methylbutanamido) .

- Cell line specificity : Test against diverse cancer models (e.g., A549, HEPG2, MCF7) to identify selectivity patterns .

- Solubility optimization : Low activity may stem from poor solubility; consider ester-to-carboxylic acid conversion or PEGylation .

What advanced methodologies are suitable for studying the molecular interactions of this compound with biological targets?

Answer:

For target engagement studies:

- Molecular docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., glutaminase, as seen in BPTES analogs) . Focus on hydrogen bonding with thiadiazole sulfur and hydrophobic interactions with the 3-methylbutanamido group.

- Surface plasmon resonance (SPR) : Quantify binding affinity (KD) to recombinant proteins (e.g., GLS1) .

- Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to assess binding energetics .

How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

Answer:

SAR optimization requires systematic modifications:

What analytical techniques are critical for characterizing degradation products under physiological conditions?

Answer:

Degradation profiling involves:

- Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 37°C .

- LC-MS/MS : Identify hydrolyzed products (e.g., free benzoic acid from ester cleavage) using a C18 column and gradient elution (acetonitrile/0.1% formic acid) .

- Stability-indicating assays : Monitor purity via HPLC with UV detection at 254 nm .

How can researchers address low yields in the final coupling step of the synthesis?

Answer:

Low yields during the acetamido-benzoate coupling may result from:

- Steric hindrance : Use coupling agents like HATU instead of DCC to improve efficiency .

- Solvent optimization : Replace polar aprotic solvents (DMF) with dichloromethane or THF to reduce side reactions .

- Temperature control : Perform reactions at 0–5°C to minimize thermal degradation .

Characterize byproducts via ¹³C-NMR to identify incomplete reactions or dimerization.

What in vitro models are appropriate for evaluating antimicrobial activity, given structural similarities to active thiadiazoles?

Answer:

For antimicrobial screening:

- Bacterial strains : Use Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) models with broth microdilution (CLSI guidelines) .

- Fungal strains : Test against C. albicans via agar diffusion assays .

- Biofilm assays : Quantify inhibition using crystal violet staining in 96-well plates .

Report MIC values and compare with positive controls (e.g., ciprofloxacin).

What computational tools can predict the pharmacokinetic properties of this compound?

Answer:

Use in silico platforms:

- SwissADME : Predict LogP (lipophilicity), GI absorption, and CYP450 interactions .

- pkCSM : Estimate volume of distribution and clearance rates .

- ProTox-II : Assess hepatotoxicity and immunotoxicity risks .

Validate predictions with in vivo studies in rodent models.

How should researchers interpret conflicting data in enzyme inhibition assays?

Answer:

Contradictions may arise from assay conditions:

- Enzyme source : Recombinant vs. cell lysate-derived enzymes exhibit varying sensitivities .

- Cofactor requirements : Ensure optimal Mg²⁺/ATP levels for kinases or NAD⁺ for dehydrogenases .

- Control validation : Include known inhibitors (e.g., BPTES for glutaminase) to benchmark activity .

What strategies mitigate toxicity concerns in preclinical development?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.